1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 106287-95-0
VCID: VC0013047
InChI: InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22)
SMILES: CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-

CAS No.: 106287-95-0

Main Products

VCID: VC0013047

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- - 106287-95-0

CAS No. 106287-95-0
Product Name 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name 2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid
Standard InChI InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22)
Standard InChIKey OZVQOKMMDTWWGF-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Canonical SMILES CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O
Synonyms 2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid
PubChem Compound 60128
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator